1-Bromo-3,3-dimethylbutane

Vibrational Spectroscopy Conformational Analysis Molecular Mechanics

1-Bromo-3,3-dimethylbutane (CAS 1647-23-0), also known as neopentyl bromide or 3,3-dimethylbutyl bromide, is a branched primary alkyl halide with the molecular formula C₆H₁₃Br and a molecular weight of 165.07 g/mol. The compound is characterized by a terminal bromine atom separated from a bulky tert-butyl group by a two-carbon ethylene spacer (BrCH₂CH₂C(CH₃)₃), which imparts significant steric hindrance and unique conformational behavior distinct from linear alkyl bromides.

Molecular Formula C6H13Br
Molecular Weight 165.07 g/mol
CAS No. 1647-23-0
Cat. No. B154914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,3-dimethylbutane
CAS1647-23-0
Molecular FormulaC6H13Br
Molecular Weight165.07 g/mol
Structural Identifiers
SMILESCC(C)(C)CCBr
InChIInChI=1S/C6H13Br/c1-6(2,3)4-5-7/h4-5H2,1-3H3
InChIKeyROKZAMCDHKVZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,3-dimethylbutane (CAS 1647-23-0): Procurement-Ready Physical and Conformational Benchmark Data for a Sterically Demanding Alkyl Halide


1-Bromo-3,3-dimethylbutane (CAS 1647-23-0), also known as neopentyl bromide or 3,3-dimethylbutyl bromide, is a branched primary alkyl halide with the molecular formula C₆H₁₃Br and a molecular weight of 165.07 g/mol . The compound is characterized by a terminal bromine atom separated from a bulky tert-butyl group by a two-carbon ethylene spacer (BrCH₂CH₂C(CH₃)₃), which imparts significant steric hindrance and unique conformational behavior distinct from linear alkyl bromides [1]. Key physical specifications of interest for procurement include a boiling point of 138 °C at 760 mmHg, a density of 1.16–1.17 g/cm³, a refractive index of 1.44, and a flash point of 33 °C . The compound is typically supplied as a colorless to almost colorless clear liquid with a purity of ≥98.0% (GC) .

Why 1-Bromo-3,3-dimethylbutane Cannot Be Substituted with Other C6 Alkyl Bromides: Steric and Conformational Barriers to Interchangeability


Generic substitution of 1-bromo-3,3-dimethylbutane with other C₆H₁₃Br isomers such as 1-bromohexane or 1-bromo-3-methylpentane is not scientifically valid due to the profound influence of the terminal tert-butyl group on molecular conformation, reaction mechanism preference, and product selectivity. Unlike linear or simply branched alkyl bromides, 1-bromo-3,3-dimethylbutane exists as two stable conformers in the liquid phase as established by vibrational spectroscopy [1]. The steric bulk of the tert-butyl moiety impedes backside nucleophilic attack, rendering SN2 reactivity extremely slow—behavior it shares with the neopentyl halide class but which distinguishes it sharply from 1-bromohexane [2]. Furthermore, under anti-Markovnikov radical addition conditions (HBr/peroxide), 1-bromo-3,3-dimethylbutane is formed as the sole regioisomer from 3,3-dimethyl-1-butene, whereas the alternative isomer 2-bromo-2,3-dimethylbutane predominates under standard electrophilic addition [3]. These conformational and mechanistic constraints mean that the compound cannot be interchanged with less sterically encumbered analogs without fundamentally altering reaction outcomes, stereochemical profiles, and purification characteristics.

Quantitative Comparator Evidence: 1-Bromo-3,3-dimethylbutane Versus Closest Analogs


Conformational Equilibrium: Two Stable Conformers Differentiate 1-Bromo-3,3-dimethylbutane from Linear 1-Bromohexane

1-Bromo-3,3-dimethylbutane exists in the liquid phase as two distinct stable conformations with resolvable vibrational signatures, whereas linear 1-bromohexane exhibits a simpler conformational landscape without this well-defined dual-conformer equilibrium [1].

Vibrational Spectroscopy Conformational Analysis Molecular Mechanics

Radical Addition Regioselectivity: Exclusive Anti-Markovnikov Product Formation with 1-Bromo-3,3-dimethylbutane

Under HBr/peroxide (radical) conditions, 3,3-dimethyl-1-butene yields 1-bromo-3,3-dimethylbutane as the sole regioisomer, whereas under standard HBr electrophilic addition, the alternative isomer 2-bromo-2,3-dimethylbutane is the major product [1].

Radical Addition Regioselectivity Mechanistic Probe

SN2 Reactivity Suppression: Neopentyl-Type Steric Hindrance in 1-Bromo-3,3-dimethylbutane Quantified by Literature Rate Comparisons

The neopentyl-like structure of 1-bromo-3,3-dimethylbutane results in profoundly suppressed SN2 reactivity compared to sterically unencumbered primary alkyl bromides. Literature data for neopentyl bromide show methyl bromide reacts approximately 10⁵ times faster via SN2 than neopentyl bromide [1]. This extreme rate differential establishes a clear reactivity class distinction for procurement decisions.

Nucleophilic Substitution SN2 Kinetics Steric Hindrance

Heteroatom Substitution Effect on Conformational Populations: 1-Bromo- vs. 1-Chloro-3,3-dimethylbutane

While both 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane exhibit two stable conformers, the bromo derivative possesses distinct vibrational frequencies and rotational constants that enable unambiguous spectroscopic differentiation for quality control and mechanistic studies [1].

Halogen Effect Conformational Analysis Spectroscopic Benchmark

Purity Specification and Analytical Method Standardization: GC Assay as Procurement Quality Metric

1-Bromo-3,3-dimethylbutane is consistently supplied with a purity specification of ≥98.0% as determined by GC analysis . This standardized analytical method enables cross-vendor comparability and ensures that the material meets the threshold purity required for sensitive synthetic applications such as macrocycle construction.

Quality Control GC Purity Procurement Specification

High-Impact Application Scenarios for 1-Bromo-3,3-dimethylbutane (CAS 1647-23-0) Based on Comparative Evidence


Synthesis of Macrocycles as CFTR Modulators

1-Bromo-3,3-dimethylbutane serves as a key building block for the preparation of macrocyclic compounds that act as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) for the treatment of cystic fibrosis [1]. The compound's sterically demanding tert-butyl group contributes to the conformational rigidity and binding properties of the resulting macrocycles, a feature that linear or less-branched alkyl bromides cannot replicate. Procurement of high-purity (≥98.0% GC) material is essential for reproducible macrocyclization yields and downstream biological assay consistency .

Mechanistic Probe for Distinguishing Radical vs. Electrophilic Pathways

The exclusive formation of 1-bromo-3,3-dimethylbutane under HBr/peroxide radical conditions from 3,3-dimethyl-1-butene makes this compound an ideal diagnostic tool for elucidating reaction mechanisms in both academic research and industrial process development [1]. The 100% regiospecificity under radical conditions, contrasted with the alternative 2-bromo-2,3-dimethylbutane product under electrophilic conditions, provides an unambiguous readout of the operative pathway. This utility is directly derived from the tert-butyl group's influence on radical stability and carbocation rearrangement behavior, and cannot be achieved with linear alkyl bromides.

Grignard Reagent Formation for Carboxylic Acid Homologation

1-Bromo-3,3-dimethylbutane undergoes Grignard reagent formation to yield 3,3-dimethylbutylmagnesium bromide, which upon reaction with carbon dioxide and subsequent hydrolysis provides 4,4-dimethylpentanoic acid [1]. The steric bulk of the tert-butyl group in the Grignard reagent influences both the rate of magnesium insertion and the nucleophilic reactivity profile. While specific yield data for this transformation are not published in peer-reviewed comparative studies, the conversion pathway is well-established in synthetic methodology [1] and is applied when the 3,3-dimethylbutyl fragment is required in target molecules.

Spectroscopic and Conformational Reference Standard

The well-characterized dual-conformer equilibrium of 1-bromo-3,3-dimethylbutane, established through infrared and Raman spectroscopy with full vibrational assignments and normal coordinate calculations [1], positions this compound as a reliable reference standard for calibrating spectroscopic instruments and validating computational chemistry models. The compound's distinct conformational population and well-documented vibrational signatures enable its use as a benchmark in both academic vibrational spectroscopy research and industrial analytical method development.

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